1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride
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Overview
Description
1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of an aminopropoxy group attached to a methoxybenzene ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with 2-methoxyphenol (guaiacol) as the starting material.
Alkylation: The hydroxyl group of 2-methoxyphenol is alkylated with 1-bromo-2-propanol in the presence of a base such as potassium carbonate to form 1-(2-hydroxypropoxy)-2-methoxybenzene.
Amination: The hydroxyl group is then converted to an amino group through a reaction with ammonia or an amine source under suitable conditions, resulting in 1-(2-aminopropoxy)-2-methoxybenzene.
Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Catalysts: Use of specific catalysts to improve reaction rates.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-aminopropoxy)-2-methoxybenzene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of receptor activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.
Signal Transduction: Modulating signal transduction pathways, resulting in various cellular responses.
Comparison with Similar Compounds
1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride can be compared with other similar compounds, such as:
1-(2-Aminopropoxy)-4-methoxybenzene: Similar structure but with the methoxy group in a different position.
1-(2-Aminopropoxy)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1-(2-Aminopropoxy)-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-methoxyphenoxy)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-8(11)7-13-10-6-4-3-5-9(10)12-2;/h3-6,8H,7,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUZNEIKULLANT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193390-59-8 |
Source
|
Record name | 2-Propanamine, 1-(2-methoxyphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-aminopropoxy)-2-methoxybenzene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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